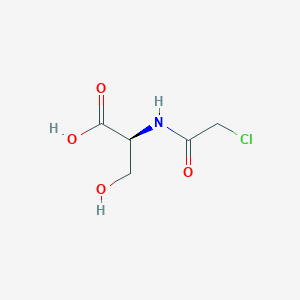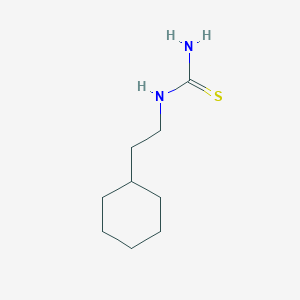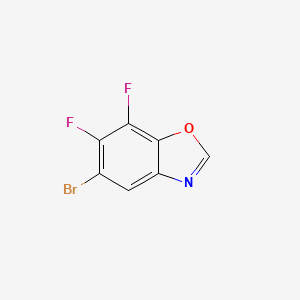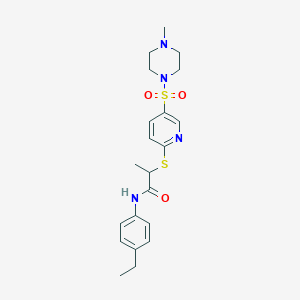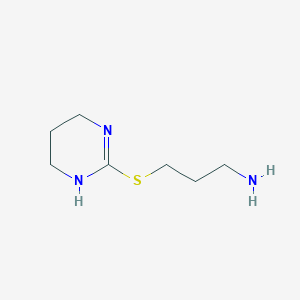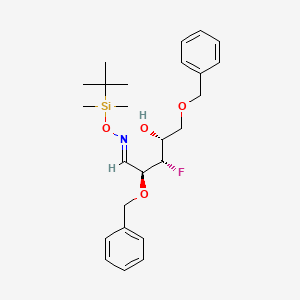![molecular formula C39H34BrFNP B15205409 [4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide](/img/structure/B15205409.png)
[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring substituted with fluorophenyl and phenyl groups, and a triphenylphosphanium moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine core, followed by the introduction of the fluorophenyl and phenyl substituents. The final step involves the formation of the triphenylphosphanium moiety and its subsequent bromination.
Preparation of Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving appropriate starting materials such as 4-fluorobenzaldehyde and acetophenone.
Substitution Reactions:
Formation of Triphenylphosphanium Moiety: The triphenylphosphanium group is introduced via a nucleophilic substitution reaction using triphenylphosphine and an appropriate alkylating agent.
Bromination: The final bromination step is carried out using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and triphenylphosphine for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex formation and catalysis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving aberrant signaling pathways.
Industry
In the industrial sector, the compound is used in the development of advanced materials and as a catalyst in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of [4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The triphenylphosphanium moiety may facilitate the compound’s entry into cells, where it can exert its effects on intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorophenol
- 3-Methoxyphenylboronic acid
- 4-Fluoroaniline
Uniqueness
Compared to similar compounds, [4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide is unique due to its combination of functional groups and structural complexity
Properties
Molecular Formula |
C39H34BrFNP |
|---|---|
Molecular Weight |
646.6 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C39H34FNP.BrH/c1-29(2)39-37(36(30-23-25-32(40)26-24-30)27-38(41-39)31-15-7-3-8-16-31)28-42(33-17-9-4-10-18-33,34-19-11-5-12-20-34)35-21-13-6-14-22-35;/h3-27,29H,28H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
CLIBOWYIKUIOOT-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


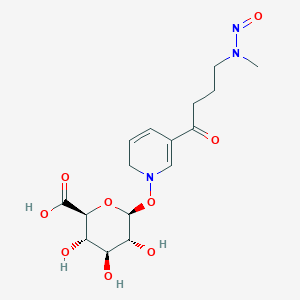
![(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol](/img/structure/B15205332.png)
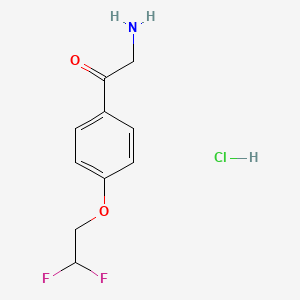
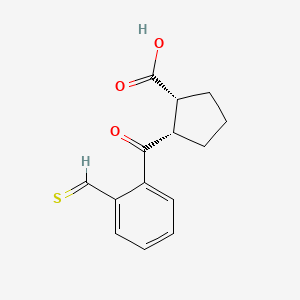
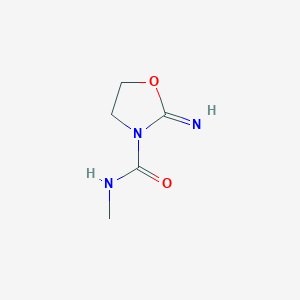

![1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene](/img/structure/B15205372.png)
